![molecular formula C6H8F3NO2 B13156329 (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13156329.png)
(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. The presence of the trifluoromethyl group and the pyrrolidine ring makes it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of trifluoromethylated intermediates, which undergo cyclization reactions to form the pyrrolidine ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in synthetic chemistry and pharmaceutical research .
Scientific Research Applications
(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
α-(trifluoromethyl)styrenes: These compounds also contain the trifluoromethyl group and are used in similar applications.
Trifluoromethylpyridine: Another compound with a trifluoromethyl group, used in pharmaceuticals and agrochemicals.
Uniqueness
(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to its chiral nature and the presence of both the pyrrolidine ring and the trifluoromethyl group. This combination provides distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Biological Activity
(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chiral compound notable for its pyrrolidine backbone and the presence of a trifluoromethyl group. This unique structure influences its chemical properties and biological activities, making it a subject of interest in pharmaceutical research. The compound's carboxylic acid functional group enhances its potential applications in drug development.
The trifluoromethyl group significantly increases the lipophilicity and metabolic stability of the compound, which can improve pharmacokinetic properties. The hydrochloride salt form of this compound enhances its solubility in aqueous environments, facilitating its use in biological studies and drug formulation.
Research indicates that compounds with similar structures often exhibit significant biological activity. The interactions of this compound with various biological targets are critical for understanding its potential therapeutic applications. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.
- Receptor Modulation : Its structural features suggest potential activity against various receptors.
Biological Activity Overview
The following table summarizes the biological activity and related compounds that share structural similarities with this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-(Trifluoromethyl)pyrrolidine | Similar pyrrolidine structure | Potentially neuroprotective |
(2S,3S)-3-(Trifluoromethyl)alanine | Amino acid derivative | Involved in protein synthesis |
(S)-2-Amino-5-(trifluoromethyl)pentanoic acid | Aliphatic amino acid | Anticonvulsant properties |
These compounds highlight the unique characteristics of this compound, particularly its specific chiral configuration and functional groups that may confer distinct pharmacological profiles.
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- A study investigated the interaction of similar trifluoromethyl-containing compounds with cholinesterases and β-secretase. The results indicated that these compounds exhibited moderate inhibition against these enzymes, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
-
Antioxidant Activity :
- Compounds with a trifluoromethyl group have been evaluated for their antioxidant properties. In vitro assays showed that these compounds could scavenge free radicals effectively, indicating potential use as antioxidant agents in therapeutic formulations.
-
Cytotoxicity Evaluation :
- Research on various derivatives of pyrrolidine-3-carboxylic acids demonstrated cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The presence of the trifluoromethyl group was associated with enhanced cytotoxicity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C6H8F3NO2 |
---|---|
Molecular Weight |
183.13 g/mol |
IUPAC Name |
(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)4-2-10-1-3(4)5(11)12/h3-4,10H,1-2H2,(H,11,12)/t3-,4-/m0/s1 |
InChI Key |
PDWZJYCKCFENCX-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.